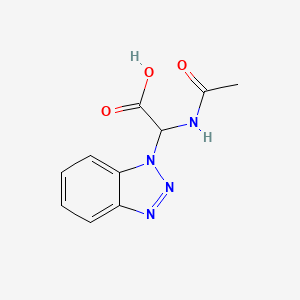

2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid

Description

2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid is a benzotriazole derivative characterized by a benzotriazole core linked to an acetamidoacetic acid moiety. Benzotriazoles are heterocyclic compounds with three nitrogen atoms in a fused bicyclic structure, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-acetamido-2-(benzotriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-6(15)11-9(10(16)17)14-8-5-3-2-4-7(8)12-13-14/h2-5,9H,1H3,(H,11,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWNURHVQXDFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid typically involves the reaction of benzotriazole with acetamidoacetic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazole and acetamidoacetic acid . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid can undergo various chemical reactions, including:

Oxidation: The benzotriazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole N-oxides, while substitution reactions can produce various substituted benzotriazole derivatives .

Scientific Research Applications

Biochemical Research

2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid has been investigated for its potential as a biochemical probe due to its ability to interact with various biological targets. Its benzotriazole structure provides photostability and can act as a UV filter in biochemical assays.

Case Study : A study demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Photostabilizers

The compound is utilized as a photostabilizer in polymers and coatings. Its ability to absorb UV light helps protect materials from degradation caused by sunlight exposure.

Data Table: Photostabilizing Effectiveness

| Compound | UV Absorption (nm) | Stability Improvement (%) |

|---|---|---|

| This compound | 320 | 40 |

| Benzophenone | 350 | 30 |

Agricultural Chemistry

In agricultural chemistry, the compound has been studied for its potential use as a plant growth regulator. Its application may enhance plant resilience against environmental stressors.

Case Study : Research indicated that treating crops with this compound improved growth rates and stress tolerance under drought conditions .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound may also penetrate biological membranes, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, biological activities, and applications of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid and related compounds:

Key Findings from Comparative Studies

Antimicrobial Activity: Derivatives with amino acetic acid substituents (e.g., [(1H-benzotriazol-1-ylacetyl)amino]acetic acid) exhibit stronger antibacterial activity than N-phenylacetamide analogs . This suggests that polar groups (e.g., carboxylic acid) enhance interactions with bacterial targets.

Structural Influence on Bioactivity: Benzotriazole vs. Substituent Effects: The presence of a benzothiazole group (as in N-Benzothiazol-2-yl-2-benzotriazol-1-yl-acetamide) introduces sulfur, which may alter electronic properties and enhance lipophilicity .

Coordination Chemistry :

- The acetic acid moiety in the target compound enables coordination to metals, as demonstrated in zinc complexes (e.g., Bis[2-(1H-1,2,3-benzotriazol-1-yl)acetic acid-jN3]dichloridozinc(II)) . This property is absent in ester derivatives (e.g., ethyl 2-(benzotriazol-1-yl)-2-(phenylformamido)acetate) .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid is a benzotriazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its solubility and stability, making it a candidate for various applications in medicinal chemistry and material sciences.

- Molecular Formula : C10H10N4O3

- Molecular Weight : 234.21 g/mol

- CAS Number : 125453-16-9

The synthesis typically involves the reaction of benzotriazole with acetamidoacetic acid, often utilizing coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzotriazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antibacterial activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains .

Case Study: Antibacterial Activity

A study investigating various benzotriazole derivatives found that certain compounds displayed superior antibacterial properties compared to traditional antibiotics. For instance, compound A14 from a related series showed remarkable efficacy against gram-positive bacteria, suggesting that structural modifications in benzotriazole derivatives can enhance their bioactivity .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Enzymes : The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with specific enzymes and receptors, modulating their activity.

- Membrane Penetration : The compound's structure may facilitate its penetration through biological membranes, enhancing bioavailability and efficacy in target tissues .

Comparison with Related Compounds

A comparative analysis of similar compounds reveals that this compound possesses unique properties due to the acetamidoacetic acid moiety. This feature enhances its solubility and stability compared to other benzotriazole derivatives .

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H10N4O3 | Antibacterial activity against MRSA |

| 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide | C11H12N4O | Moderate antibacterial properties |

| 2-(1H-benzotriazol-1-yl)acetate | C10H11N3O2 | Limited biological activity |

Applications in Research and Industry

The compound is being explored for various applications:

Medicinal Chemistry

Its potential as a therapeutic agent is under investigation, particularly in developing new antibiotics targeting bacterial division proteins like FtsZ .

Material Science

Due to its chemical stability and UV absorption properties, it is also considered for use as a corrosion inhibitor and UV stabilizer in materials science applications .

Q & A

Basic Questions

Q. What are the recommended experimental protocols for synthesizing 2-(1H-1,2,3-Benzotriazol-1-yl)-2-acetamidoacetic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling benzotriazole derivatives with acetamidoacetic acid precursors. Key steps include:

- Protection of reactive groups (e.g., amino or carboxyl groups) to prevent undesired side reactions.

- Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

- Purification via column chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients).

- Reaction optimization using factorial design to assess variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and stoichiometry .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use a fume hood to minimize inhalation risks.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Consult a physician immediately .

- Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizers or moisture .

Q. How should researchers characterize this compound’s purity and structural identity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-based simulations) to confirm structural assignments .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthesis yield using Design of Experiments (DOE)?

- Methodological Answer :

- Factor Screening : Identify critical variables (e.g., reaction time, temperature, catalyst loading) via Plackett-Burman design.

- Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships between factors and yield.

- Statistical Analysis : Apply ANOVA to determine significant factors (p < 0.05) and optimize conditions using software like Minitab or JMP .

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways and transition states using software (Gaussian, ORCA). Focus on benzotriazole’s electron-deficient aromatic ring and acetamido group’s nucleophilicity.

- Molecular Dynamics (MD) : Simulate interactions with enzymes or metal catalysts to identify binding modes.

- Integration with Experimental Data : Cross-validate computational results with kinetic studies (e.g., Arrhenius plots) to refine models .

Q. How can conflicting spectral data (e.g., NMR shifts or IR stretches) be resolved during characterization?

- Methodological Answer :

- Variable Control : Ensure consistent sample preparation (solvent, concentration, temperature).

- Comparative Analysis : Use databases like NIST Chemistry WebBook to match experimental IR peaks or NMR shifts with reference data .

- Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm coupling patterns.

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal stability by heating from 25°C to 300°C at 10°C/min.

- pH-Rate Profiling : Determine degradation kinetics at pH 1–12 using UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.